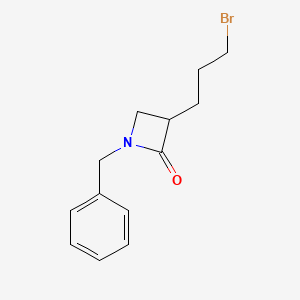(prop-2-en-1-yl)silane CAS No. 145675-42-9](/img/structure/B12551378.png)
[3-(1-Ethoxyethoxy)propyl](dimethyl)(prop-2-en-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane: is a chemical compound with the molecular formula C12H26O2Si It is a silane derivative that features both ethoxy and propenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane typically involves the reaction of appropriate silane precursors with ethoxy and propenyl reagents. One common method involves the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form simpler silane derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and ozone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the development of novel materials with unique properties.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Medicine: The compound’s ability to modify surfaces and interact with biological molecules makes it a candidate for developing medical devices and implants with improved performance and reduced risk of rejection.
Industry: In industrial applications, 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane is used in the production of coatings, adhesives, and sealants. Its unique properties contribute to the durability and effectiveness of these products.
Mecanismo De Acción
The mechanism of action of 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane involves its ability to form stable bonds with various substrates. The ethoxy and propenyl groups facilitate interactions with different chemical environments, allowing the compound to act as a versatile intermediate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
3-(1-Methoxyethoxy)propyl(prop-2-en-1-yl)silane: Similar structure but with a methoxy group instead of an ethoxy group.
3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)germane: Similar structure but with a germanium atom instead of silicon.
3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)stannane: Similar structure but with a tin atom instead of silicon.
Uniqueness: The presence of both ethoxy and propenyl groups in 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane provides unique reactivity and versatility compared to its analogs. The silicon atom in the compound offers distinct chemical properties, such as stability and reactivity, which are different from those of germanium or tin analogs.
Propiedades
Número CAS |
145675-42-9 |
|---|---|
Fórmula molecular |
C12H26O2Si |
Peso molecular |
230.42 g/mol |
Nombre IUPAC |
3-(1-ethoxyethoxy)propyl-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C12H26O2Si/c1-6-10-15(4,5)11-8-9-14-12(3)13-7-2/h6,12H,1,7-11H2,2-5H3 |
Clave InChI |
UEFSSSMYCRQOLS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OCCC[Si](C)(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
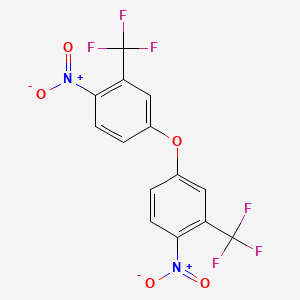
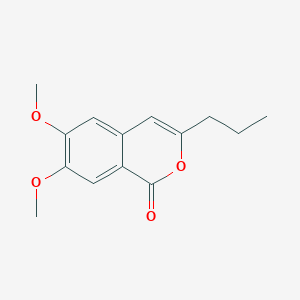

![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)

![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)
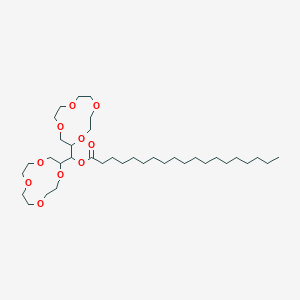
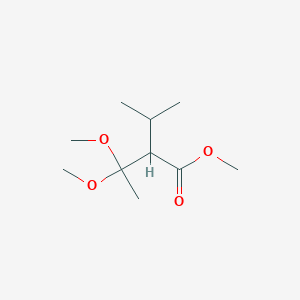
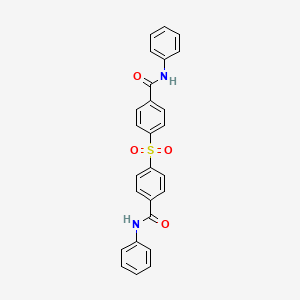
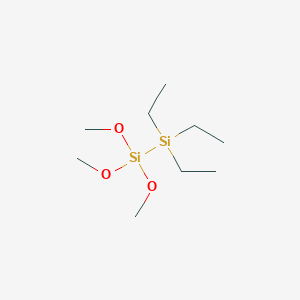
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)
